1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE
Overview
Description
1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE is a heterocyclic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol . It is known for its unique structure, which includes a pyrrolo-pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives are the colchicine-binding sites on tubulin and the fibroblast growth factor receptors (FGFRs) . Tubulin is a critical component of the cytoskeleton, playing important roles in cell mitosis, cytokinesis, and signal transduction . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives interact with their targets in specific ways. They inhibit tubulin polymerization by binding to the colchicine-binding sites . This disrupts microtubule dynamics, leading to mitotic arrest . As for FGFRs, these derivatives exhibit potent inhibitory activity, disrupting the normal function of the FGF–FGFR axis .
Biochemical Pathways
The action of 1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives affects several biochemical pathways. By disrupting tubulin dynamics, they interfere with the normal function of the cytoskeleton, affecting processes such as cell mitosis and cytokinesis . Inhibition of FGFRs disrupts the FGF–FGFR axis, affecting downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
One derivative was noted to conform well to lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The action of 1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives leads to significant cellular effects. Inhibition of tubulin polymerization causes G2/M phase cell cycle arrest and apoptosis . Similarly, inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[3,2-c]pyridine 5-oxide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized as a colchicine-binding site inhibitor . Colchicine is a protein that plays a crucial role in cell division, and inhibitors of this protein can disrupt cell division and have potential anticancer activities .
Cellular Effects
The effects of 1H-Pyrrolo[3,2-c]pyridine 5-oxide on cells have been studied primarily in the context of cancer. The compound has shown moderate to excellent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7 . It has been found to inhibit tubulin polymerization, disrupt microtubule dynamics, and cause G2/M phase cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of 1H-Pyrrolo[3,2-c]pyridine 5-oxide involves its interaction with tubulin, a protein that is a key component of the cell’s cytoskeleton . The compound inhibits tubulin polymerization and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . It forms hydrogen bonds with colchicine sites Thra179 and Asnb349 .
Preparation Methods
The synthesis of 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE can be compared with other similar compounds, such as:
1H-PYRROLO[2,3-B]PYRIDINE: Known for its potent inhibitory activity against FGFRs.
1H-PYRAZOLO[4,3-C]PYRIDINE: Used in the synthesis of energetic ionic compounds with good detonation performances.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-hydroxypyrrolo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-9-4-2-7-6(5-9)1-3-8-7/h1-5,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGVLKPPZLPOMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=CN(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719676 | |
Record name | 5H-Pyrrolo[3,2-c]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54415-74-6 | |
Record name | 5H-Pyrrolo[3,2-c]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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